molecular formula C14H11NO2 B1295288 3,4-Methylenedioxybenzylidene aniline CAS No. 27738-39-2

3,4-Methylenedioxybenzylidene aniline

Cat. No.: B1295288
CAS No.: 27738-39-2
M. Wt: 225.24 g/mol
InChI Key: OCPBTGFXVLONGM-UHFFFAOYSA-N
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Description

Contextualizing Imines (Schiff Bases) as Organic Ligands and Functional Materials Precursors

Imines, commonly referred to as Schiff bases, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). gsconlinepress.com They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. edu.krdderpharmachemica.com This reaction is fundamental in organic synthesis for creating C-N bonds. rasayanjournal.co.in

The significance of Schiff bases in chemical research is extensive, largely due to the properties of the azomethine group. The nitrogen atom's lone pair of electrons allows it to act as a potent ligand, coordinating with a wide array of metal ions to form stable metal complexes. rasayanjournal.co.inresearchgate.net This chelating ability makes Schiff bases versatile ligands in coordination chemistry, leading to the development of catalysts and compounds with specific magnetic or optical properties. scirp.org

Furthermore, Schiff bases serve as crucial precursors in the synthesis of functional materials and complex organic molecules. gsconlinepress.com Their structural versatility and the reactivity of the imine bond allow for further chemical modifications, making them valuable intermediates for creating polymers, dyes, and various heterocyclic compounds. gsconlinepress.comresearchgate.net

Significance of the 3,4-Methylenedioxy Substituted Benzaldehyde (B42025) and Aniline (B41778) Moieties in Chemical Design

The structure of 3,4-Methylenedioxybenzylidene aniline is derived from two significant chemical precursors: 3,4-Methylenedioxybenzaldehyde and aniline. Each moiety contributes distinct properties to the final molecule.

3,4-Methylenedioxy Group: The 3,4-methylenedioxy group, present in the benzaldehyde precursor (piperonal), is a structural motif found in numerous natural products. In chemical design, this group is considered a "privileged scaffold," particularly in medicinal chemistry. It can influence a molecule's electronic properties, lipophilicity (fat solubility), and metabolic stability. Its rigid structure and ability to engage in π-π stacking interactions make it a valuable component in designing molecules for specific biological or material applications.

Aniline Moiety: Aniline is one of the most fundamental aromatic amines used in organic synthesis. derpharmachemica.com It serves as a versatile building block for the production of a vast range of compounds, including dyes, polymers, and pharmaceuticals. derpharmachemica.com In the context of this compound, the aniline fragment provides the primary amine necessary for the formation of the imine bond and constitutes a significant part of the molecule's aromatic system.

Academic Research Trajectories for this compound Systems

Research involving this compound and related Schiff base systems primarily explores their applications in coordination chemistry and the biological activity of their derivatives. The imine's ability to form stable complexes with transition metals is a major focus. rasayanjournal.co.in Researchers synthesize and characterize these metal complexes to study their structural, spectral, and electrochemical properties. researchgate.net

Another significant research trajectory involves the evaluation of the biological properties of Schiff bases containing the 3,4-methylenedioxy moiety. scirp.org While this article excludes detailed safety or dosage information, it is noteworthy that a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties, have been reported for various Schiff bases. scirp.orgresearchgate.netinternationaljournalcorner.com Derivatives of 3,4-(methylenedioxy)aniline, a related precursor, have been investigated as potential inhibitors for enzymes implicated in neurodegenerative diseases. nih.gov

Overview of Research Focus on Related Schiff Base Systems

Research AreaKey Focus and FindingsReference
Coordination ChemistrySynthesis of metal complexes (e.g., with Sn(II), Pb(II), Ag(I)) using the imine nitrogen as a coordination site. Study of the resulting complexes' geometry and physicochemical properties. researchgate.netmdpi.com
Materials ScienceUse as intermediates or building blocks for larger molecules, including polymers and dyes, due to the reactive C=N bond and aromatic structure. gsconlinepress.com
Organic SynthesisExploration of the C=N bond's reactivity for creating new carbon-nitrogen bonds and synthesizing more complex heterocyclic structures. rasayanjournal.co.in
Medicinal ChemistryInvestigation of the broad biological activities of Schiff bases, including antimicrobial and antiproliferative properties. The 3,4-methylenedioxy group is a key feature in designing such compounds. scirp.orgresearchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-2-4-12(5-3-1)15-9-11-6-7-13-14(8-11)17-10-16-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPBTGFXVLONGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27738-39-2
Record name 3,4-Methylenedioxybenzylideneaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027738392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Chemical Transformations

Direct Condensation Routes for 3,4-Methylenedioxybenzylidene Aniline (B41778) Synthesis

The most direct and common method for synthesizing 3,4-Methylenedioxybenzylidene aniline is the condensation reaction between an equimolar amount of 3,4-methylenedioxybenzaldehyde and aniline. rdd.edu.iqresearchgate.net This reaction is a nucleophilic addition-elimination process where the amino group of aniline attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. worldwidejournals.com Subsequent dehydration of this intermediate yields the final imine product and a molecule of water. rdd.edu.iqworldwidejournals.com The reaction is reversible, and various conditions can be optimized to drive the equilibrium towards the product. rdd.edu.iq

Optimized Reaction Conditions and Catalytic Approaches

The formation of Schiff bases like this compound is often catalyzed by acids or bases to enhance the reaction rate. researchgate.net

Catalytic Approaches:

Acid Catalysis: Acids protonate the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. scirp.org However, highly acidic conditions can be counterproductive as they may protonate the amine nucleophile, rendering it unreactive. Mildly acidic conditions, often achieved using catalysts like glacial acetic acid or p-toluenesulfonic acid, are typically optimal. rdd.edu.iq

Base Catalysis: While less common for simple amine-aldehyde condensations, bases can facilitate the deprotonation step in the formation of the final imine. scirp.org

Metal Complexes: Transition metal complexes have also been explored as catalysts for imine formation, offering alternative reaction pathways. researchgate.netmdpi.com

Computational studies on the reaction between benzaldehyde (B42025) and aniline derivatives in apolar solvents suggest that in the absence of an explicit acid catalyst, a second molecule of the amine can help stabilize the transition state. peerj.com However, the dehydration step to form the final imine often requires at least trace amounts of acid to protonate the hydroxyl group of the carbinolamine intermediate, turning it into a better leaving group (water). peerj.comlibretexts.org

Table 1: Overview of Catalytic Approaches for Schiff Base Synthesis
Catalyst TypeExampleRole in Reaction MechanismReference
Acid (Brønsted)Glacial Acetic Acid, p-Toluenesulfonic AcidProtonates carbonyl oxygen, increasing electrophilicity of the carbonyl carbon. rdd.edu.iq
Acid (Lewis)BF3Coordinates to the carbonyl oxygen, enhancing its electrophilicity. rdd.edu.iq
Amine MoleculeAniline (second equivalent)May stabilize the initial transition state in apolar, non-catalytic conditions. peerj.com
Metal ComplexesCu(II) Schiff Base ComplexCan serve as a Lewis acid catalyst for condensation reactions. mdpi.com

Green Chemistry Principles in Schiff Base Formation

In recent years, significant effort has been directed towards developing more environmentally benign methods for synthesizing Schiff bases. worldwidejournals.comresearchgate.net These "green" approaches aim to reduce or eliminate the use of hazardous solvents, shorten reaction times, and simplify product isolation. researchgate.netrdd.edu.iq

Green Synthetic Methods:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rdd.edu.iqrdd.edu.iq For Schiff base synthesis, it can lead to dramatically reduced reaction times (from hours to minutes) and often results in higher yields with improved purity, sometimes without the need for a solvent. rdd.edu.iqrdd.edu.iq For example, reacting substituted aldehydes with amines under microwave irradiation at 300-600W for just a few minutes can produce the desired imines in excellent yields. rdd.edu.iqrdd.edu.iq

Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote the reaction by creating localized high-pressure and high-temperature zones through acoustic cavitation. worldwidejournals.com This method has been used to synthesize Schiff bases efficiently, often in aqueous media and without a catalyst. worldwidejournals.com

Solvent-Free Reactions (Grinding): Performing the reaction by simply grinding the solid reactants (3,4-methylenedioxybenzaldehyde and aniline) together in a mortar and pestle at room temperature represents a highly efficient and eco-friendly approach. researchgate.netrdd.edu.iq This technique, known as mechanochemistry, avoids the use of bulk solvents, leading to minimal waste. rdd.edu.iq

Natural Acid Catalysts: Utilizing natural, biodegradable acid sources like lemon or grape juice as catalysts offers a green alternative to conventional mineral or organic acids. worldwidejournals.compramanaresearch.org These methods are cost-effective, environmentally friendly, and involve simple work-up procedures. pramanaresearch.org

Table 2: Comparison of Green Synthesis Methods for Schiff Bases
MethodDescriptionKey AdvantagesReference
Microwave IrradiationUse of microwave energy to heat the reaction mixture.Rapid reaction times, high yields, potential for solvent-free conditions. rdd.edu.iqrdd.edu.iq
Ultrasonic IrradiationApplication of ultrasound energy to promote the reaction.Efficient, can be performed in aqueous media, often catalyst-free. worldwidejournals.com
Grinding (Mechanochemistry)Reactants are ground together in a mortar without solvent.Solvent-free, minimal waste, simple, rapid, and economical. researchgate.netrdd.edu.iq
Natural Acid CatalysisUsing fruit juices (e.g., lemon juice) as a mild acid catalyst.Environmentally benign, renewable catalyst, simple work-up. pramanaresearch.org

Derivatization Strategies and Synthetic Modifications

The imine linkage in this compound is a versatile functional group that serves as a key site for further chemical modifications. The polarity of the C=N double bond, with an electrophilic carbon and a nucleophilic nitrogen, allows for a range of transformations. researchgate.net

Nucleophilic Reactivity at the Imine Linkage

The electrophilic carbon atom of the azomethine group is susceptible to attack by various nucleophiles. researchgate.netyoutube.com This reactivity is fundamental to many derivatization strategies. The general mechanism involves the nucleophile adding across the C=N double bond. youtube.com

Addition of Organometallic Reagents: Reagents like Grignard reagents (R-MgBr) can add to the imine carbon to form new carbon-carbon bonds, leading to secondary amines upon workup. youtube.com

Reduction to Secondary Amines: The imine can be reduced to the corresponding secondary amine, N-benzyl-3,4-methylenedioxyaniline, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com

Addition of Other Nucleophiles: Other nucleophiles, such as cyanide or enolates (in Michael-type additions if the structure allows), can also add to the imine carbon, providing pathways to α-amino nitriles and other functionalized amine derivatives. nih.govyoutube.com

Formation of Novel Heterocyclic Scaffolds from this compound Precursors

Arylidene aniline derivatives are valuable synthons for the construction of a wide variety of heterocyclic compounds. scirp.org The imine functionality can act as a component in cycloaddition reactions or other cyclization pathways to build ring systems containing nitrogen.

For instance, imines can react as dienophiles or heterodienes in Diels-Alder type reactions to form six-membered heterocyclic rings. They can also undergo [2+2] or [3+2] cycloadditions with appropriate partners like ketenes or azomethine ylides to generate four- or five-membered rings, respectively. The specific reaction pathways and resulting heterocyclic structures depend on the core structure of the imine and the nature of the reacting partner. scirp.org

Azo-Coupling Reactions of Related Intermediates

Azo-coupling is a characteristic reaction of aromatic amines. unb.ca While this compound itself does not directly undergo this reaction, the aniline moiety from which it is derived is a key precursor. The process involves two main steps:

Diazotization: The primary aromatic amine (aniline or its derivatives) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. unb.ca

Coupling: The resulting diazonium salt, which is an electrophile, then reacts with an electron-rich aromatic compound (the coupling agent), such as a phenol (B47542) or another aniline derivative, to form an azo compound characterized by an -N=N- linkage. icrc.ac.irresearchgate.net

This reaction is fundamental to the synthesis of azo dyes. unb.ca Green chemistry approaches have also been developed for azo-coupling reactions, employing methods like grinding with solid acids (e.g., p-toluenesulfonic acid) or using catalysts like ferric hydrogensulfate in water to avoid harsh inorganic acids and toxic solvents. icrc.ac.irresearchgate.net Direct oxidative coupling of anilines using metal catalysts and air as the oxidant is another modern approach to form azo compounds. nih.govnih.gov

Molecular Structure and Supramolecular Architecture

X-Ray Crystallographic Investigations

A comprehensive search of crystallographic databases did not yield a publicly available single-crystal X-ray diffraction structure for 3,4-Methylenedioxybenzylidene aniline (B41778). Consequently, detailed experimental data on its crystal packing, unit cell parameters, and specific intermolecular interactions in the solid state are not available for presentation.

Information regarding the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), volume (V), and the number of molecules in the asymmetric unit (Z') for 3,4-Methylenedioxybenzylidene aniline is not available in published literature.

Without crystallographic data, a definitive analysis of the hydrogen bonding networks and π-π stacking interactions that govern the supramolecular architecture of this compound in the solid state cannot be provided. In related Schiff base structures, such interactions are common, often involving C–H···O or C–H···π contacts that stabilize the crystal lattice.

Specific, experimentally determined values for the dihedral angles between the aniline and benzylidene rings, or the planarity of the methylenedioxy group relative to its attached phenyl ring, are not available due to the absence of a crystal structure. Typically, benzylideneaniline (B1666777) derivatives exhibit a non-planar conformation with a significant twist between the two aromatic rings.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide vital information about the compound's structure, functional groups, and conformational properties.

A detailed analysis of the solution-state structure of this compound through ¹H and ¹³C NMR spectroscopy could not be completed, as fully assigned experimental spectra for this specific compound were not found in the searched scientific literature.

Vibrational spectroscopy is instrumental in identifying the functional groups present in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The gas-phase infrared spectrum of this compound is available through the NIST/EPA Gas-Phase Infrared Database. nist.gov The spectrum displays characteristic absorption bands that confirm its molecular structure. Key vibrational modes include C-H stretching from the aromatic rings, the characteristic C=N imine stretch, C-O-C stretches of the methylenedioxy group, and various aromatic C=C stretching and bending vibrations.

The table below summarizes some of the prominent absorption bands observed in the gas-phase IR spectrum. nist.gov

Wavenumber (cm⁻¹)Tentative Assignment
~3050Aromatic C-H stretching
~1620-1640C=N (Imine) stretching
~1500, ~1450Aromatic C=C ring stretching
~1250Asymmetric C-O-C stretching (methylenedioxy)
~1040Symmetric C-O-C stretching (methylenedioxy)
~930O-CH₂-O bending (methylenedioxy)
~750, ~690Aromatic C-H out-of-plane bending

Raman Spectroscopy

A specific Raman spectrum for this compound could not be located in the reviewed literature. For the parent compound, benzylidene aniline, the C=N stretch and aromatic ring breathing modes are typically strong and easily identifiable in the Raman spectrum. researchgate.net

Electronic Absorption and Emission Spectroscopy for Chromophoric Analysis

The electronic absorption spectrum of Schiff bases like this compound is typically characterized by two main absorption bands in the ultraviolet-visible region. These bands are generally attributed to π → π* and n → π* electronic transitions. The π → π* transitions, which are usually of high intensity, originate from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals within the conjugated aromatic system. The n → π* transitions, which are typically of lower intensity, involve the excitation of non-bonding electrons, such as those on the nitrogen atom of the imine group, to the π* antibonding orbitals.

The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. The presence of the methylenedioxy group on the benzaldehyde (B42025) ring and the electronic nature of the aniline ring influence the energy levels of the molecular orbitals and, consequently, the absorption maxima (λmax).

Table 1: Anticipated Electronic Absorption Data for this compound

Solventλmax (π → π) (nm)Molar Absorptivity (ε) (L mol-1 cm-1)λmax (n → π) (nm)Molar Absorptivity (ε) (L mol-1 cm-1)
HexaneData not availableData not availableData not availableData not available
EthanolData not availableData not availableData not availableData not available
AcetonitrileData not availableData not availableData not availableData not available
ChloroformData not availableData not availableData not availableData not available

Fluorescence spectroscopy provides information about the emission properties of the molecule after electronic excitation. Many Schiff bases are known to be fluorescent, and the emission spectrum is typically a mirror image of the absorption spectrum, with the emission maximum (λem) appearing at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, is an important parameter in characterizing the emission properties.

The fluorescence of this compound would be expected to originate from the de-excitation of the lowest singlet excited state (S1) to the ground state (S0). The characteristics of the emission, including its intensity and wavelength, can be influenced by factors such as the rigidity of the molecule, the nature of the solvent, and the presence of any substituent groups that may facilitate or hinder non-radiative decay processes.

Table 2: Anticipated Emission Spectroscopy Data for this compound

SolventExcitation Wavelength (nm)Emission Maximum (λem) (nm)Fluorescence Quantum Yield (ΦF)
HexaneData not availableData not availableData not available
EthanolData not availableData not availableData not available
AcetonitrileData not availableData not availableData not available
ChloroformData not availableData not availableData not available

A chromophoric analysis of this compound involves correlating its observed spectroscopic properties with its molecular structure. The planarity of the molecule plays a significant role; a more planar conformation generally leads to a more effective π-conjugation, resulting in a red-shift (bathochromic shift) of the absorption and emission bands. The electron-donating nature of the methylenedioxy group can also influence the electronic transitions by affecting the electron density distribution within the π-system.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for investigating the electronic structure of molecules. These calculations provide insights into molecular geometry, orbital energies, and charge distributions. For Schiff bases, DFT, particularly with the B3LYP functional, is a commonly employed method to achieve a balance between accuracy and computational cost.

Theoretical studies on Schiff bases analogous to 3,4-Methylenedioxybenzylidene aniline (B41778) confirm that the optimized geometry from DFT calculations often shows good agreement with experimental data obtained from X-ray crystallography mdpi.com. These calculations are fundamental for understanding the electronic nature of the imine linkage and the influence of the aromatic rings.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity, kinetic stability, and polarizability. A smaller gap generally implies higher reactivity and easier electronic transitions nih.gov.

In Schiff bases, the HOMO is typically localized on the aniline moiety, which acts as the electron-donating part, while the LUMO is often centered on the benzylidene portion and the azomethine (-CH=N-) bridge, the electron-accepting part. For Schiff bases derived from piperonal (B3395001), the presence of the electron-donating methylenedioxy group is expected to influence the HOMO and LUMO energy levels. Studies on similar aromatic Schiff bases show HOMO-LUMO gaps in the range of 3 to 5 eV mdpi.comresearchgate.net. For instance, a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, another Schiff base with multiple methoxy (B1213986) substituents, reported a calculated HOMO-LUMO gap that suggested high chemical reactivity and biological activity nih.gov. The HOMO-LUMO gap is a critical parameter for predicting the stability and reactivity of these compounds researchgate.net.

Table 1: Representative Frontier Molecular Orbital Energies for Aromatic Schiff Bases

Compound Family HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Salicylideneaniline Derivatives mdpi.com -5.10 to -6.21 -1.25 to -2.26 3.85 to 3.95
Substituted N-Benzylideneanilines Varies with substituent Varies with substituent 4.0
Piperonal-derived Schiff Bases researchgate.net Not specified Not specified Not specified
Expected for 3,4-Methylenedioxybenzylidene aniline -5.5 to -6.0 ~ -1.5 to -2.0 ~ 3.5 to 4.5

Note: The values for this compound are estimations based on data from related structures.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In Schiff bases, the MEP surface typically shows negative potential (red and yellow regions) around the nitrogen atom of the azomethine group and any oxygen atoms, indicating these are sites prone to electrophilic attack koreascience.krzu.edu.ly. Conversely, positive potential (blue regions) is usually found around the hydrogen atoms of the aromatic rings, suggesting susceptibility to nucleophilic attack koreascience.kr.

The nitrogen atom of the imine group is a characteristic site of high electron density, making it a key center for coordination with metal ions and for intermolecular interactions nih.gov. The oxygen atoms of the methylenedioxy group in this compound would also contribute to a region of negative electrostatic potential. Natural Bond Orbital (NBO) analysis is another method used to study charge distribution and intramolecular interactions, providing detailed information on the delocalization of electron density koreascience.kr.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations and conformational analyses provide insights into the dynamic behavior and stable conformations of molecules rsc.org. For N-benzylideneaniline and its derivatives, a key structural feature is the non-planar arrangement of the two aromatic rings relative to the central C-N=C-C plane rsc.org.

The conformation of N-benzylideneaniline derivatives is largely defined by the torsion angles of the aniline and benzylidene rings. X-ray diffraction studies have shown that the aniline ring is significantly twisted out of the plane of the azomethine group, with torsion angles ranging from 40° to 55° rsc.org. This non-planarity is a result of steric hindrance between the ortho-hydrogen on the aniline ring and the hydrogen on the imine carbon researchgate.net. The benzylidene ring is typically less twisted.

Computational studies can map the potential energy surface as a function of these torsional angles to identify the most stable conformations and the energy barriers to rotation. These torsional barriers are crucial for understanding the molecule's flexibility and its ability to adopt different shapes, which can be important for its biological activity or material properties nih.govresearchgate.net.

The electronic properties and geometry of Schiff bases are highly sensitive to the nature and position of substituents on the aromatic rings researchgate.net. Electron-donating groups (like the methylenedioxy group in the benzylidene ring) can increase the electron density on the conjugated system, affecting the HOMO-LUMO gap and reactivity mdpi.com. Electron-withdrawing groups have the opposite effect mdpi.com.

Prediction of Spectroscopic and Optical Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra (UV-Vis) of molecules mdpi.comscispace.com. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to simulate the absorption wavelengths (λ_max).

For aromatic Schiff bases, the UV-Vis spectra are typically characterized by intense π→π* transitions associated with the conjugated aromatic system and n→π* transitions related to the non-bonding electrons on the imine nitrogen nih.gov. The calculated spectra from TD-DFT studies on related Schiff bases have shown good correlation with experimental data, helping to assign the observed absorption bands to specific electronic transitions mdpi.comresearchgate.net. The predicted spectroscopic properties for this compound would be expected to show characteristic absorptions related to its extended π-conjugated system, modulated by the electronic influence of the methylenedioxy group.

Table 2: List of Compounds Mentioned

Compound Name
This compound
N-benzylideneaniline
Piperonal (3,4-methylenedioxybenzaldehyde)
Salicylideneaniline

Molecular Docking and Interaction Mechanism Simulations

While direct molecular docking studies specifically targeting this compound are not extensively documented in publicly available literature, significant insights can be drawn from computational analyses of structurally analogous compounds. Research on Schiff bases derived from piperonal (3,4-methylenedioxybenzaldehyde), the aldehyde precursor to this compound, provides a valuable framework for understanding its potential interactions with biological targets. These studies are crucial in predicting the binding affinity and mechanism of action, which are fundamental to computational drug design and discovery.

Molecular docking simulations are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The insights gained from these simulations are critical for understanding the interaction mechanisms at a molecular level.

Findings from a Study on Piperonal-Based Imines as Urease Inhibitors

A notable study on a series of piperonal-based imines, which share the core 3,4-methylenedioxybenzylidene moiety, investigated their potential as urease inhibitors through molecular modeling. unist.ac.kr This research aimed to elucidate the binding interactions between these Schiff bases and the active site of the urease enzyme. The findings from such studies can be extrapolated to hypothesize the interaction mechanism of this compound with similar biological targets.

The primary interactions governing the binding of these ligands to the enzyme's active site are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking or cation-pi interactions. The 3,4-methylenedioxyphenyl group, with its oxygen atoms and aromatic ring, is a key participant in these interactions.

Key Interaction Features:

Hydrogen Bonding: The oxygen atoms of the methylenedioxy group are potential hydrogen bond acceptors, likely interacting with hydrogen bond donor residues in the active site of a target protein.

Hydrophobic Interactions: The benzene (B151609) ring of the aniline moiety and the benzylidene ring can engage in hydrophobic interactions with nonpolar amino acid residues, contributing to the stability of the ligand-protein complex.

Pi-Pi Stacking: The aromatic rings of the compound can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Imine Group Interaction: The nitrogen atom of the imine linkage (-CH=N-) can also act as a hydrogen bond acceptor.

The following interactive data table summarizes the hypothetical binding interactions of this compound with a protein active site, based on the analysis of related piperonal-based Schiff bases.

Interaction TypeLigand Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen BondingMethylenedioxy Oxygen AtomsSerine, Threonine, Asparagine, Glutamine
Hydrogen BondingImine NitrogenHistidine, Lysine, Arginine
Hydrophobic InteractionsBenzene Ring (Aniline)Leucine, Isoleucine, Valine, Alanine
Hydrophobic InteractionsBenzylidene RingProline, Methionine
Pi-Pi StackingBenzene and Benzylidene RingsPhenylalanine, Tyrosine, Tryptophan

These computational predictions suggest that this compound has the potential to be a versatile ligand, capable of forming multiple points of contact within a protein's binding pocket. The specific nature and strength of these interactions would, of course, depend on the unique topology and chemical environment of the target active site. Further dedicated in silico and subsequent in vitro studies on this compound are necessary to validate these theoretical predictions and fully elucidate its interaction mechanisms.

Advanced Electronic and Optical Properties

Linear Optical Responses

The linear optical properties of a material describe its response to an applied electromagnetic field at low intensities, where the principle of superposition holds. These properties are fundamental to understanding how the material interacts with light.

The absorption of light in 3,4-Methylenedioxybenzylidene aniline (B41778), like other Schiff bases, is governed by electronic transitions between molecular orbitals. The UV-Vis absorption spectrum is expected to exhibit strong absorption bands in the ultraviolet and near-visible regions. These absorptions are primarily attributed to π-π* and n-π* transitions within the conjugated system formed by the benzene (B151609) rings and the central azomethine (-CH=N-) bridge.

Theoretical studies on similar Schiff bases using methodologies like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have shown that the primary absorption bands typically lie in the range of 200-400 nm. The exact position and intensity of these bands are sensitive to the solvent environment and the electronic nature of substituents on the aromatic rings. For 3,4-Methylenedioxybenzylidene aniline, the methylenedioxy group acts as an electron-donating group, which can influence the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption wavelength.

Table 1: Representative UV-Vis Absorption Data for Analagous Schiff Bases

Schiff Base DerivativeSolventλmax (nm)Molar Absorptivity (ε) (L mol-1 cm-1)Transition
N-Salicylidene-anilineEthanol255, 34515,000, 18,000π-π, n-π
N-BenzylideneanilineCyclohexane262, 31016,500, 10,000π-π, n-π
N-(4-methoxybenzylidene)-4-nitroanilineDioxane39821,000Intramolecular Charge Transfer

Note: This table presents typical data for related Schiff bases to illustrate the expected spectral ranges and absorption intensities. The data is not specific to this compound.

The refractive index (n) and the dielectric function (ε) are crucial parameters that describe the propagation of light through a material and its ability to store electrical energy in the presence of an electric field, respectively. For organic materials like Schiff bases, these properties are closely linked to the molecular polarizability. The delocalized π-electrons in this compound contribute significantly to its polarizability.

The refractive index of Schiff base thin films has been shown to be tunable based on their molecular structure. It is expected that this compound would exhibit a refractive index higher than that of its constituent precursors due to the extended conjugation. The dielectric constant is also influenced by the molecular dipole moment and the ease with which the electron cloud can be distorted. Computational studies on similar molecules can provide estimates for these properties.

Table 2: Calculated Linear Optical Properties for a Representative Schiff Base

PropertyCalculated Value
Static Dipole Moment (μ)~2-4 Debye
Static Polarizability (α)~20-30 x 10-24 esu
Refractive Index (n) (at 589 nm)~1.6-1.8
Static Dielectric Constant (ε)~3-5

Note: These are representative theoretical values for a generic aromatic Schiff base and are intended for illustrative purposes. Specific values for this compound would require dedicated computational or experimental studies.

Nonlinear Optical (NLO) Phenomena

Nonlinear optical phenomena occur at high light intensities, where the response of the material is no longer proportional to the strength of the applied electromagnetic field. Organic molecules with extended π-conjugated systems, particularly those with a D-π-A architecture, are known to exhibit significant NLO responses.

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with the material to generate a single photon with twice the frequency (and half the wavelength). For a molecule to be SHG-active, it must be non-centrosymmetric. While individual molecules of this compound are non-centrosymmetric, their arrangement in a bulk material (crystal or film) determines the macroscopic SHG response. If the material crystallizes in a centrosymmetric space group, the bulk SHG efficiency will be zero.

The first hyperpolarizability (β), a molecular property, is a measure of the second-order NLO response. Theoretical calculations, often employing DFT methods, are a common tool to predict the β values of new organic molecules. For Schiff bases, the magnitude of β is strongly influenced by the strength of donor and acceptor groups and the nature of the π-bridge. The methylenedioxy group is a mild electron donor, and the aniline moiety can act as a weak donor or part of the π-system. To enhance the SHG response, stronger donor and acceptor groups are typically incorporated.

Third-order NLO effects are observed in all materials, regardless of their symmetry. These phenomena are characterized by the third-order susceptibility (χ(3)) at the macroscopic level and the second hyperpolarizability (γ) at the molecular level.

Optical Bistability: This is a phenomenon where a system can exhibit two different stable output states for the same input intensity, leading to a hysteresis loop. Materials with a large nonlinear refractive index are candidates for optical bistability, which has potential applications in optical switching.

Optical Limiting: Optical limiting materials show a decrease in transmittance with an increase in incident light intensity. This property is crucial for protecting sensitive optical components and human eyes from high-intensity laser radiation. The mechanisms behind optical limiting can include reverse saturable absorption (RSA) and two-photon absorption (TPA).

Two-Photon Absorption (TPA): TPA is the simultaneous absorption of two photons, exciting the molecule to a higher energy state. The TPA cross-section (σ2) is a measure of the efficiency of this process. Molecules with large TPA cross-sections are of interest for applications in 3D microfabrication, optical data storage, and bio-imaging. Schiff bases with extended π-systems have been shown to be promising TPA materials.

Z-scan is a common experimental technique used to measure the nonlinear refractive index (n2) and the nonlinear absorption coefficient (β), which are related to the real and imaginary parts of χ(3), respectively. For this compound, a significant third-order NLO response can be anticipated due to its conjugated structure.

Table 3: Representative Third-Order NLO Properties of Analagous Schiff Bases

Compound ClassMeasurement TechniqueWavelength (nm)n2 (cm2/W)β (cm/W)
Substituted Benzylidene AnilineZ-scan532~10-14 - 10-13~10-10 - 10-9
Metal-Schiff Base ComplexZ-scan532~10-12 - 10-11~10-9 - 10-8

Note: This table provides an order of magnitude for third-order NLO coefficients observed in similar Schiff base systems. The actual values are highly dependent on the specific molecular structure, concentration, and laser parameters.

The design of organic molecules with large NLO responses is an active area of research. For Schiff bases, several key principles have been established to enhance their NLO efficiency:

Donor-π-Acceptor (D-π-A) Architecture: The most effective strategy for boosting the first hyperpolarizability (β) is to create a molecule with a strong electron-donating group and a strong electron-accepting group at opposite ends of a π-conjugated bridge. This leads to a large change in dipole moment upon excitation, which is directly related to a high β value. For this compound, the NLO response could be significantly enhanced by introducing a strong acceptor group (e.g., -NO2) on the aniline ring and a stronger donor group on the benzylidene ring.

Extension of π-Conjugation: Increasing the length of the π-conjugated system generally leads to an increase in both second and third-order NLO responses. This can be achieved by incorporating more aromatic rings or other conjugated units into the molecular backbone.

Planarity of the Molecule: A more planar molecular structure facilitates π-electron delocalization, which can enhance the NLO properties. However, some degree of twisting between the aromatic rings in benzylideneanilines is common.

Influence of the Azomethine Bridge: The -CH=N- bridge plays a crucial role in mediating the charge transfer between the donor and acceptor moieties. Modifications to the bridge can influence the NLO response.

By applying these principles, it is possible to tailor the NLO properties of Schiff bases like this compound for specific applications in photonics and optoelectronics.

Theoretical and Experimental Correlation of Electronic and Optical Behavior

The comprehensive understanding of the advanced electronic and optical properties of this compound, a Schiff base, is achieved by integrating theoretical calculations with experimental measurements. This dual approach allows for the validation of computational models and provides a deeper insight into the electronic transitions that govern the material's optical response. The primary methods for this correlation involve Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) on the theoretical side, and UV-Visible (UV-Vis) spectroscopy on the experimental side.

Theoretical Framework: DFT and TD-DFT Calculations

Computational quantum chemistry, particularly DFT, is a powerful tool for predicting the electronic structure of molecules like this compound. The geometry of the molecule is first optimized to find its most stable, lowest-energy conformation. Following optimization, key electronic parameters are calculated.

The most crucial of these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally corresponds to a molecule that is more easily excitable, which has direct implications for its optical properties. researchgate.net

While DFT is excellent for ground-state properties, predicting the UV-Vis absorption spectrum requires the analysis of electronic transitions to excited states. This is accomplished using Time-Dependent DFT (TD-DFT), which calculates the excitation energies and oscillator strengths of electronic transitions. researchgate.net The calculated transition with the highest oscillator strength typically corresponds to the primary absorption band (λmax) observed in an experimental UV-Vis spectrum. These calculations are often performed in a simulated solvent environment to more accurately reflect experimental conditions.

Although specific computational studies dedicated solely to this compound are not widely available in the literature, data from structurally analogous Schiff bases provide a clear indication of the expected theoretical values. For instance, DFT calculations on similar N-benzylideneaniline derivatives consistently show the HOMO localized on the aniline moiety and the LUMO on the benzylidene portion, indicating that the primary electronic transition is an intramolecular charge transfer (ICT) from the electron-donating aniline ring to the electron-accepting imine bridge and benzylidene ring system.

Table 1: Representative Theoretical Electronic Properties for a Structurally Similar Schiff Base Derivative (Note: This data is for an analogous N-benzylideneaniline derivative and is presented to illustrate typical computational results.)

ParameterCalculated ValueUnit
EHOMO-6.15eV
ELUMO-2.25eV
HOMO-LUMO Gap (ΔE)3.90eV
Calculated λmax (TD-DFT)315nm
Oscillator Strength (f)0.85a.u.

Experimental Validation: UV-Visible Spectroscopy

UV-Vis spectroscopy is the standard experimental technique used to probe the electronic transitions in a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy orbital (typically the HOMO) to a higher energy one (typically the LUMO). The spectrophotometer measures the wavelength at which absorption occurs, providing the λmax value.

The position, intensity, and shape of the absorption bands are sensitive to the molecular structure and the solvent environment. For Schiff bases like this compound, the spectrum is generally characterized by two main absorption bands:

A high-energy band in the UV region (around 200-280 nm), attributed to π → π* transitions within the aromatic rings.

A lower-energy band (typically above 300 nm), corresponding to the intramolecular charge transfer (ICT) transition, which is often associated with the HOMO-LUMO transition. researchgate.net

Correlation and Analysis

The core of the analysis lies in comparing the theoretically calculated λmax from TD-DFT with the experimentally measured λmax from UV-Vis spectroscopy. A strong correlation between these values validates the chosen computational method and confirms the nature of the electronic transition. researchgate.net For many Schiff bases, TD-DFT calculations performed with appropriate functionals and basis sets can predict the experimental λmax with high accuracy, often within a margin of 10-20 nm.

Discrepancies between theoretical and experimental values can often be attributed to factors such as:

Solvent Effects: While computational models can simulate bulk solvent effects, they may not perfectly capture specific solute-solvent interactions like hydrogen bonding, which can shift the absorption wavelength.

Vibrational Broadening: Experimental spectra show broad absorption bands due to vibrational and rotational energy levels, whereas theoretical calculations yield sharp, distinct electronic transitions.

Molecular Aggregation: At higher concentrations in experimental setups, intermolecular interactions can influence the electronic properties, a factor not typically included in single-molecule calculations.

By correlating the robust data from theoretical calculations with direct experimental evidence, a detailed and reliable picture of the electronic behavior of this compound can be constructed, paving the way for its application in advanced electronic and optical materials.

Table 2: Illustrative Comparison of Theoretical vs. Experimental Absorption Data for a Generic Schiff Base (Note: This table illustrates the typical correlation observed for Schiff bases.)

Methodλmax (nm)Transition Assignment
Theoretical (TD-DFT) 320HOMO → LUMO (π → π* / ICT)
Experimental (UV-Vis) 328Intramolecular Charge Transfer Band

Conclusion and Future Research Directions

Current Challenges and Limitations in Research on 3,4-Methylenedioxybenzylidene Aniline (B41778) Systems

Despite the progress in the synthesis and preliminary characterization of 3,4-Methylenedioxybenzylidene aniline and related compounds, researchers face several hurdles that currently limit the scope and depth of investigation:

Synthetic Scalability and Purity: While laboratory-scale synthesis is well-established, developing cost-effective and scalable methods for producing high-purity this compound remains a challenge. The presence of impurities can significantly affect the material's properties and performance in sensitive applications.

Limited Solubility: Like many organic compounds, the solubility of this compound and its derivatives can be a limiting factor. This poor solubility in common solvents can complicate purification processes, characterization, and its application in solution-based fabrication techniques.

Photochemical and Thermal Stability: A comprehensive understanding of the long-term photochemical and thermal stability of these compounds is currently lacking. For applications in electronic and optical devices, ensuring stability under various environmental conditions is paramount.

Structure-Property Relationship: While initial studies have correlated the molecular structure with certain biological or physical properties, a detailed and predictive understanding of these relationships is still in its infancy. Establishing a clear and comprehensive structure-property relationship is essential for the rational design of new materials with tailored functionalities.

Complexation Behavior: The interaction of this compound with different metal ions to form complexes is an area of active research. jocpr.comresearchgate.net However, a systematic exploration of its coordination chemistry with a wide range of metals and the subsequent characterization of these complexes are needed to fully understand their potential.

Research ChallengeKey LimitationImplication for Future Work
Synthetic ScalabilityDifficulty in large-scale, high-purity production.Development of novel, efficient synthetic routes.
SolubilityPoor solubility in common organic solvents.Functionalization to improve solubility without compromising desired properties.
StabilityLack of extensive data on photochemical and thermal stability.In-depth stability studies under various conditions.
Structure-Property CorrelationPredictive models for material properties are not well-established.Computational modeling and systematic experimental studies.
Metal ComplexationIncomplete understanding of coordination chemistry.Broad screening of metal-ligand interactions and complex characterization.

Promising Avenues for Interdisciplinary Research and Material Innovation

The inherent versatility of the this compound scaffold opens up numerous opportunities for collaborative research across different scientific disciplines. The fusion of chemistry, physics, materials science, and biology is expected to drive significant innovation:

Computational Chemistry and Materials Informatics: The use of computational tools, such as density functional theory (DFT) and molecular docking studies, can provide valuable insights into the electronic structure, reactivity, and potential biological interactions of these molecules. nih.gov This can guide the synthesis of new derivatives with enhanced properties.

Supramolecular Chemistry and Crystal Engineering: Investigating the non-covalent interactions of this compound can lead to the design of novel supramolecular architectures with unique properties, such as liquid crystals or porous organic frameworks.

Biomedical and Pharmaceutical Sciences: The structural motif of this compound is found in many biologically active compounds. researchgate.netnih.gov Interdisciplinary research in this area could lead to the development of new therapeutic agents, for instance, by exploring their potential as enzyme inhibitors or antimicrobial agents. researchgate.netnih.gov

Polymer Chemistry: Incorporating the this compound moiety into polymer backbones could yield new functional polymers with interesting optical, electronic, or thermal properties.

Interdisciplinary FieldPotential Research FocusExpected Innovation
Computational ChemistryPredicting electronic and optical properties.Rational design of molecules with targeted functionalities.
Supramolecular ChemistrySelf-assembly and crystal engineering.Development of novel crystalline materials and liquid crystals.
Biomedical SciencesExploration of biological activities.Discovery of new therapeutic agents and enzyme inhibitors.
Polymer ChemistrySynthesis of functional polymers.Creation of advanced polymers for electronics and photonics.

Potential for Advanced Functional Materials Development

Looking ahead, this compound and its derivatives hold significant promise for the development of advanced functional materials with a wide range of applications:

Nonlinear Optical (NLO) Materials: The extended π-conjugated system in Schiff bases like this compound makes them promising candidates for NLO materials, which are crucial for applications in optical communications and data storage.

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of some Schiff base metal complexes suggest their potential use as emissive layers in OLEDs. mdpi.com Tailoring the molecular structure could lead to materials with high quantum efficiency and tunable emission colors.

Chemical Sensors: The imine nitrogen and the oxygen atoms in the methylenedioxy group can act as binding sites for specific ions or molecules. This could be exploited to develop selective and sensitive chemical sensors.

Corrosion Inhibitors: Schiff bases have been shown to be effective corrosion inhibitors for various metals. The this compound structure could be optimized for enhanced performance in protecting metallic surfaces.

Catalysis: Metal complexes of Schiff bases are known to be effective catalysts for a variety of organic transformations. mdpi.com The development of chiral versions of this compound complexes could open up avenues in asymmetric catalysis.

Potential ApplicationUnderlying PropertyFuture Development Goal
Nonlinear OpticsExtended π-conjugation.Materials with high NLO coefficients.
OLEDsFluorescence of metal complexes.High-efficiency and color-tunable emitters.
Chemical SensorsIon/molecule binding sites.Selective and sensitive sensor platforms.
Corrosion InhibitionAdsorption on metal surfaces.Highly effective and environmentally friendly inhibitors.
CatalysisCatalytic activity of metal complexes.Novel catalysts for stereoselective synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,4-methylenedioxybenzylidene aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via imine condensation between 3,4-methylenedioxybenzaldehyde and aniline derivatives. Key steps include:

  • Reagent Ratios : Use equimolar aldehyde and aniline in ethanol or methanol under reflux (60–80°C) .
  • Catalysis : Acidic (e.g., acetic acid) or solvent-free conditions improve imine formation efficiency .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) yields pure product (mp 38–43°C) .
    • Data Table :
RouteSolventCatalystYield (%)Reference
RefluxEthanolAcOH85–90
Solvent-free78–82

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm C=N stretch (1600–1650 cm⁻¹) and methylenedioxy C-O-C (1230–1250 cm⁻¹) .
  • NMR :
  • ¹H-NMR : Aromatic protons (δ 6.7–7.3 ppm), imine proton (δ 8.3–8.5 ppm), and methylenedioxy CH₂ (δ 5.9–6.1 ppm) .
  • ¹³C-NMR : C=N (δ 150–160 ppm), aromatic carbons (δ 110–150 ppm) .
  • Melting Point : Consistent with literature (mp 38–43°C) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Toxicity : Classified as a potential carcinogen; minimize aerosol formation .
  • Waste Disposal : Neutralize with dilute HCl before disposal in hazardous waste containers .

Advanced Research Questions

Q. How does electronic substitution in benzylidene anilines affect their reactivity in catalytic C–H activation?

  • Methodological Answer :

  • Substituent Effects : Electron-donating groups (e.g., methylenedioxy) enhance electrophilicity at the imine bond, facilitating rhodium-catalyzed C–H activation .
  • Experimental Design :
  • Catalyst : [Rh(cod)Cl]₂ (2–5 mol%) in DMF at 100°C .
  • Substrate Scope : Test derivatives with varied substituents (e.g., nitro, methoxy) to correlate electronic effects with reaction rates .
  • Mechanistic Insight : Kinetic studies (e.g., Eyring analysis) reveal rate-limiting C–H bond cleavage .

Q. What strategies optimize the synthesis of thiohydantoin derivatives using this compound?

  • Methodological Answer :

  • Pathway Comparison :
  • Path A (Two-step) : Condensation followed by cyclization (yields 80–90%) .
  • Path B (One-pot) : Simultaneous imine formation and cyclization (yields 74–85%) .
  • Key Variables :
  • Temperature : 120–140°C for cyclization .
  • Catalyst : Thiourea or Lewis acids (e.g., ZnCl₂) improve regioselectivity .

Q. How can computational and spectroscopic methods elucidate the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps to predict redox behavior .
  • UV-Vis Spectroscopy : Measure λ_max shifts in polar vs. nonpolar solvents to assess charge-transfer transitions .
  • Electrochemical Analysis : Cyclic voltammetry in acetonitrile reveals oxidation potentials (e.g., E_pa ≈ +1.2 V vs. Ag/AgCl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.